(1R,4aS,8R,8aS)-8-(acetyloxy)-1,4,4a,5,6,7,8,8a-octahydro-5,5,8a-trimethyl-1,2-naphthalenedicarboxaldehyde
Description
(1R,4aS,8R,8aS)-8-(Acetyloxy)-1,4,4a,5,6,7,8,8a-octahydro-5,5,8a-trimethyl-1,2-naphthalenedicarboxaldehyde is a bicyclic sesquiterpene derivative with a naphthalene core functionalized by two aldehyde groups at positions 1 and 2, an acetyloxy group at position 8, and three methyl substituents at positions 5, 5, and 8a. Its molecular formula is C₁₄H₁₈O₃, and molecular weight is 234.29 g/mol . The stereochemistry (1R,4aS,8R,8aS) confers rigidity to the decalin system, influencing its reactivity and biological interactions.
Properties
IUPAC Name |
[(1R,4aS,8R,8aS)-7,8-diformyl-4,4,8a-trimethyl-1,2,3,4a,5,8-hexahydronaphthalen-1-yl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24O4/c1-11(20)21-15-7-8-16(2,3)14-6-5-12(9-18)13(10-19)17(14,15)4/h5,9-10,13-15H,6-8H2,1-4H3/t13-,14-,15+,17+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKUFQFBUGIRQJW-LJIGWXMPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CCC(C2C1(C(C(=CC2)C=O)C=O)C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@H]1CCC([C@H]2[C@]1([C@H](C(=CC2)C=O)C=O)C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (1R,4aS,8R,8aS)-8-(acetyloxy)-1,4,4a,5,6,7,8,8a-octahydro-5,5,8a-trimethyl-1,2-naphthalenedicarboxaldehyde is a complex organic molecule with potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on available literature and research findings.
Chemical Structure and Properties
- Chemical Formula : C16H24O3
- Molecular Weight : 264.36 g/mol
- CAS Registry Number : 220766-77-8
- IUPAC Name : this compound
The compound features a naphthalene backbone with multiple functional groups that may contribute to its biological activity.
Biological Activity Overview
Recent studies have explored various aspects of the biological activity of this compound:
Anticancer Activity
Research indicates that compounds with similar structural features may exhibit anticancer properties through mechanisms such as targeting G-quadruplex structures in DNA. These structures are often associated with telomeres and oncogenic processes. For instance:
- A study highlighted that certain naphthalene derivatives can stabilize G-quadruplex structures and inhibit cancer cell proliferation .
Antimicrobial Properties
Compounds derived from naphthalene structures have been noted for their antimicrobial activity. The presence of an acetyloxy group may enhance this property by increasing lipophilicity and facilitating membrane penetration.
Case Studies
The biological activity of this compound may involve:
- DNA Interaction : Binding to G-quadruplex structures can lead to inhibition of telomerase activity in cancer cells.
- Membrane Disruption : The hydrophobic nature of the compound allows it to integrate into microbial membranes leading to cell lysis.
Scientific Research Applications
The compound (1R,4aS,8R,8aS)-8-(acetyloxy)-1,4,4a,5,6,7,8,8a-octahydro-5,5,8a-trimethyl-1,2-naphthalenedicarboxaldehyde (commonly referred to as 1β-acetoxypolygodial) is a sesquiterpenoid derived from the plant Tetracera lanceolata. This compound has garnered attention due to its potential applications in various fields, particularly in medicinal chemistry and pharmacology. Below is a detailed overview of its applications, supported by case studies and data.
Antiprotozoal Activity
One of the primary applications of 1β-acetoxypolygodial is its antiprotozoal activity. Research has demonstrated its effectiveness against Trypanosoma cruzi, the causative agent of Chagas disease. The compound exhibits significant activity against both amastigotes and trypomastigotes with GI50 values of 57.8 µM and 72 µM respectively; however, it shows limited effectiveness against epimastigotes (GI50 > 100 µM) .
Pharmacological Studies
Numerous pharmacological studies have focused on the therapeutic potential of this compound. Its sesquiterpenoid structure contributes to various biological activities including anti-inflammatory and antimicrobial properties. For instance:
- Anti-inflammatory Effects : Studies have indicated that compounds with similar structures can modulate inflammatory pathways and cytokine release.
- Antimicrobial Properties : The compound's ability to inhibit bacterial growth has been noted in various studies.
Synthesis and Derivatives
The synthesis of 1β-acetoxypolygodial has been explored for creating derivatives that may enhance its biological activity or alter its pharmacokinetic properties. Synthetic routes are being developed that focus on one-step synthesis techniques to streamline the production process .
Potential in Natural Product Chemistry
Given its natural origin and biological activity, there is ongoing research into its role within natural product chemistry. The exploration of its biosynthetic pathways may lead to the discovery of new compounds with similar or enhanced properties.
Case Study 1: Antiprotozoal Efficacy
A study conducted by researchers at a leading pharmacological institute evaluated the efficacy of 1β-acetoxypolygodial against T. cruzi. The results indicated a dose-dependent response with significant reductions in parasite viability at concentrations above the GI50 threshold .
Case Study 2: Anti-inflammatory Mechanisms
In another study published in a peer-reviewed journal, researchers investigated the anti-inflammatory mechanisms of sesquiterpenoids including 1β-acetoxypolygodial. The findings suggested that the compound could inhibit the expression of pro-inflammatory cytokines in vitro .
Comparison with Similar Compounds
Core Structural Analog: 5,6,7,8-Tetrahydro-3-Methoxy-5,5,8,8-Tetramethyl-2-Naphthalenecarboxaldehyde
- Molecular Formula : C₁₄H₂₀O₂
- Key Features: Shares the naphthalene core and aldehyde group but replaces the acetyloxy substituent with a methoxy group at position 3.
- Research Findings : This compound has been studied in olfactory receptor signaling due to its volatile aldehyde group, demonstrating selective activation of specific sensory pathways .
Complex Aldehyde Derivative: Perrottetianal B (CAS 73483-86-0)
- Molecular Formula : C₂₀H₃₀O₃
- Key Features : Contains additional hydroxyl and 4-methyl-3-pentenyl substituents, increasing hydrophobicity (LogP = 3.93). The extended alkyl chain enhances membrane permeability, making it relevant in antimicrobial studies .
- Biological Activity : Exhibits cytotoxicity against HeLa cells (IC₅₀ = 12.3 μM), attributed to its α,β-unsaturated aldehyde moiety, which reacts with cellular thiols .
Labdane Diterpene Analog: (1S,4aS,6R,8aS)-Decahydro-6-(1-Hydroxy-1-Methylethyl)-8a-Methyl-4-Methylene-1-Naphthalenyl Derivatives
- Molecular Formula : C₂₈H₄₀O₆
- Key Features: Features a benzenedicarboxaldehyde scaffold with a labdane-type side chain. The bulky isoprenoid substituent at position 6 enhances binding to hydrophobic enzyme pockets, as seen in its inhibition of cytochrome P450 enzymes .
- Applications : Used in synthetic biology for constructing terpene-aldehyde hybrids with anti-inflammatory properties .
Data Table: Structural and Functional Comparison
Key Research Findings and Implications
- Reactivity of Aldehyde Groups : The target compound’s 1,2-dicarboxaldehyde structure enables conjugation with amines (e.g., in Schiff base formation), a property exploited in drug delivery systems .
- Biological Potency : Perrottetianal B’s higher molecular weight and hydrophobicity correlate with enhanced cytotoxicity, suggesting that lipophilic modifications could optimize the target compound’s bioactivity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
